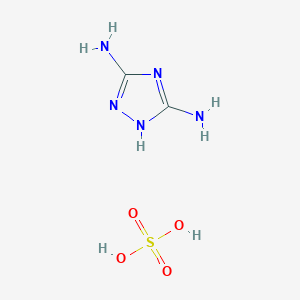
1H-1,2,4-Triazole-3,5-diamine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-3,5-diamine sulfate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound, also referred to as guanazole, is characterized by its molecular formula C2H5N5 and a molecular weight of 99.09 g/mol . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms and two carbon atoms in its ring structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3,5-diamine sulfate can be synthesized through several methods. One common approach involves the reaction of hydrazines with formamide under microwave irradiation, which proceeds smoothly without the need for a catalyst . Another method includes the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, where alcohols act as both solvents and reactants . Additionally, a copper-catalyzed reaction under an atmosphere of air can provide 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and electrochemical methods are particularly advantageous due to their efficiency and functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,2,4-Triazole-3,5-diamine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is sensitive to air and reacts with acids and oxidizing agents .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace hydrogen atoms in the triazole ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole-3,5-diamine sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole-3,5-diamine sulfate involves its interaction with molecular targets such as enzymes and receptors. It inhibits DNA synthesis by interfering with the activity of ribonucleotide reductase, an enzyme crucial for DNA replication . This inhibition leads to the suppression of cell proliferation, making it effective as an antitumor agent .
Comparación Con Compuestos Similares
1H-1,2,4-Triazole-3,5-diamine sulfate can be compared with other similar compounds such as:
3-Amino-1,2,4-triazole: Used as an intermediate in the synthesis of various pharmaceuticals.
2-Amino-4-hydroxy-6-methylpyrimidine: Known for its applications in medicinal chemistry.
5-Aminotetrazole monohydrate: Utilized in the production of energetic materials.
Uniqueness: What sets this compound apart is its dual role as both an inhibitor of DNA synthesis and a corrosion inhibitor, making it valuable in both biological and industrial applications .
Propiedades
IUPAC Name |
sulfuric acid;1H-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5.H2O4S/c3-1-5-2(4)7-6-1;1-5(2,3)4/h(H5,3,4,5,6,7);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTIYGVHKPCJDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623930 |
Source


|
| Record name | Sulfuric acid--1H-1,2,4-triazole-3,5-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92278-55-2 |
Source


|
| Record name | Sulfuric acid--1H-1,2,4-triazole-3,5-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














